(1-methyl-1H-pyrazol-3-yl)methanamine
Overview
Description
The compound (1-methyl-1H-pyrazol-3-yl)methanamine is a derivative of the pyrazole class of heterocyclic amines, characterized by a 1-methyl-1H-pyrazol moiety attached to a methanamine group. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The specific compound , however, does not appear to be directly discussed in the provided papers, but its structural relatives and derivatives are extensively studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves condensation reactions, cycloadditions, or other specialized chemical reactions. For instance, a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine was achieved through a condensation reaction at ambient temperature, yielding an 81% product . These methods highlight the versatility of synthetic approaches for pyrazole derivatives.
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was elucidated using 1H NMR and IR spectra, and further confirmed by X-ray diffraction . These techniques are crucial for determining the precise arrangement of atoms within the molecule and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often forming complexes with metals or undergoing further functionalization. For instance, (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives were used to form Pt(II) complexes, which exhibited significant cytotoxic effects on human carcinoma cell lines . This demonstrates the reactivity of pyrazole derivatives in forming biologically active complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's solubility, stability, and reactivity. The antimicrobial evaluation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives showed variable degrees of activity, which can be attributed to the different substituents on the phenyl ring . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including “(1-methyl-1H-pyrazol-3-yl)methanamine”, are extensively used in medicinal chemistry . They are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Application
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Method of Application
The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Results or Outcomes
Over the past decade, there has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .
Pyrazole Derivatives as Androgen Receptor Antagonists
Another application of pyrazole derivatives is in the field of endocrinology .
Application
Pyrazole derivatives have been synthesized and evaluated as androgen receptor antagonists .
Method of Application
The specific methods of synthesis and evaluation are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not provided in the source .
Safety And Hazards
“(1-methyl-1H-pyrazol-3-yl)methanamine” can cause severe skin burns and eye damage . Safety phrases for handling this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and immediately calling a poison center or doctor/physician if one feels unwell .
properties
IUPAC Name |
(1-methylpyrazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-3-2-5(4-6)7-8/h2-3H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDUSOCSNXBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427116 | |
Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-3-yl)methanamine | |
CAS RN |
612511-81-6 | |
Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methylpyrazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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